molecular formula C38H50Na2O6 B2473318 Oleanolic acid hemiphthalate disodium salt

Oleanolic acid hemiphthalate disodium salt

Cat. No.: B2473318
M. Wt: 648.8 g/mol
InChI Key: YBXPMGGHNXZAJS-IAYBDFNWSA-L
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Description

Oleanolic acid hemiphthalate disodium salt is a derivative of oleanolic acid, a naturally occurring triterpenoid found in various plants. This compound is known for its anti-inflammatory properties and is used primarily in scientific research . Its chemical formula is C₃₈H₅₀Na₂O₆, and it has a molecular weight of 648.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleanolic acid hemiphthalate disodium salt typically involves the esterification of oleanolic acid with phthalic anhydride, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include:

    Esterification: Oleanolic acid is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale esterification: Using industrial reactors to mix oleanolic acid and phthalic anhydride.

    Neutralization: Employing large-scale neutralization tanks to convert the ester to the disodium salt.

    Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oleanolic acid hemiphthalate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of oleanolic acid, which can have different biological activities.

Scientific Research Applications

Oleanolic acid hemiphthalate disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for synthesizing other triterpenoid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism by which oleanolic acid hemiphthalate disodium salt exerts its effects involves several molecular targets and pathways:

    Anti-inflammatory action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Antioxidant properties: It scavenges free radicals and upregulates antioxidant enzymes.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic acid: The parent compound, known for its broad spectrum of biological activities.

    Ursolic acid: A structural isomer of oleanolic acid with similar pharmacological properties.

    Betulinic acid: Another triterpenoid with comparable anti-inflammatory and anticancer effects.

Uniqueness

Oleanolic acid hemiphthalate disodium salt is unique due to its enhanced solubility and stability compared to its parent compound, making it more suitable for certain research applications. Its specific ester linkage also allows for targeted modifications, potentially leading to derivatives with improved biological activities.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

disodium;(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(2-carboxylatobenzoyl)oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52O6.2Na/c1-33(2)18-20-38(32(42)43)21-19-36(6)25(26(38)22-33)12-13-28-35(5)16-15-29(34(3,4)27(35)14-17-37(28,36)7)44-31(41)24-11-9-8-10-23(24)30(39)40;;/h8-12,26-29H,13-22H2,1-7H3,(H,39,40)(H,42,43);;/q;2*+1/p-2/t26-,27-,28+,29-,35-,36+,37+,38-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXPMGGHNXZAJS-IAYBDFNWSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-])C)C)C2C1)C)C(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)[O-])C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50Na2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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